ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
Description
ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, an ethyl ester group, and a methoxyphenylamino substituent. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
ethyl 4-[2-(2-methoxyanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-3-33-27(31)19-13-14-21-20(15-19)25(16-23(28-21)18-9-5-4-6-10-18)34-17-26(30)29-22-11-7-8-12-24(22)32-2/h4-16H,3,17H2,1-2H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYAMWVWOMXXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with an appropriate quinoline derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains two hydrolyzable groups: the ethyl carboxylate at position 6 and the carbamate linkage in the side chain.
Ester Hydrolysis
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Conditions : Acidic (e.g., HCl/H₂O) or basic (e.g., NaOH/H₂O) hydrolysis.
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Product : 4-{[(2-Methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylic acid.
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Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the carbonyl carbon .
Carbamate Hydrolysis
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Conditions : Strong acids (e.g., H₂SO₄) or bases (e.g., KOH/ethanol).
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Product : 4-Hydroxy-2-phenylquinoline-6-carboxylate and 2-methoxyaniline.
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Notes : Carbamates are generally more resistant to hydrolysis than esters but cleave under harsh conditions .
Electrophilic Aromatic Substitution (EAS)
The quinoline core and phenyl substituents may undergo EAS, though regioselectivity depends on directing effects:
| Reaction | Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–50°C | C5 or C7 | Nitro-substituted derivative |
| Sulfonation | SO₃/H₂SO₄, 100°C | C5 | Sulfonic acid derivative |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | C3 or C8 | Haloquinoline analog |
Key Factors :
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The electron-withdrawing carboxylate group deactivates the quinoline ring, directing electrophiles to meta/para positions relative to substituents .
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The 2-phenyl group may sterically hinder certain positions .
Quinoline Ring Functionalization
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Nucleophilic Attack at C2 :
Methoxy Group Demethylation
Cross-Coupling Reactions
The aromatic rings enable transition-metal-catalyzed couplings:
| Reaction | Catalyst | Substrate | Application |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl synthesis at C4 or C6 positions |
| Heck | Pd(OAc)₂ | Alkenes | Alkene insertion at halogenated positions |
Example : Introducing a bromine atom at C3 via electrophilic substitution, followed by Suzuki coupling, could yield biaryl derivatives .
Reduction and Oxidation
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Quinoline Ring Reduction :
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Oxidation of Ethyl Group :
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Reagents : KMnO₄/H⁺.
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Product : Acetic acid side chain (minor pathway due to steric hindrance).
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Cyclization Reactions
Under basic conditions, the carbamate may undergo intramolecular cyclization:
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of quinoline derivatives, including ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate. The compound has been evaluated for its effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Case Study: Antibacterial Evaluation
In a study published by MDPI, a series of quinoline derivatives were synthesized and tested for their antibacterial activities using the agar diffusion method. The results demonstrated that structural modifications significantly enhanced antibacterial efficacy compared to standard agents like ampicillin and gentamicin . The compound exhibited promising results, indicating that it could serve as a lead compound for developing new antibacterial therapies.
Anticancer Potential
The quinoline framework is well-known for its diverse biological activities, including anticancer properties. This compound has been investigated for its cytotoxic effects on various cancer cell lines.
Pharmacological Applications
Beyond antibacterial and anticancer activities, this compound may also have applications in treating other conditions due to its structural versatility. Its ability to modify biological pathways makes it a candidate for further pharmacological exploration.
Potential Therapeutic Uses
- Anti-inflammatory Agents : Due to the presence of methoxy and carbamoyl groups, the compound may exhibit anti-inflammatory properties.
- Neurological Disorders : Some quinoline derivatives have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems.
- Antiviral Activity : Preliminary studies suggest potential antiviral effects against specific viral strains.
Summary of Findings
The following table summarizes the key findings regarding the applications of this compound:
Mechanism of Action
The mechanism of action of ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester derivative with different biological properties.
2-Methoxyphenyl isocyanate: A related compound used in the synthesis of various derivatives.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Another compound with potential biological activity.
Uniqueness
ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate stands out due to its unique combination of functional groups and its potential for diverse applications in various fields of research. Its complex structure allows for multiple interactions with biological targets, making it a valuable compound for further study.
Biological Activity
Ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by its unique structure that integrates both a quinoline core and carbamoyl functionalities. Its molecular formula is , with a molecular weight of approximately 356.39 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Quinoline Core | Central structure providing biological activity |
| Carbamoyl Group | Enhances solubility and biological interaction |
| Ethyl Ester | May influence pharmacokinetics |
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activities, which could protect cells from oxidative stress.
- Antimicrobial Activity : Some derivatives of quinoline compounds have shown antimicrobial properties, suggesting a potential for this compound in treating infections.
Anticancer Activity
Several studies have explored the anticancer potential of quinoline derivatives. For instance:
- Case Study 1 : A study conducted on various cancer cell lines demonstrated that similar quinoline derivatives exhibited cytotoxic effects by inducing apoptosis through the mitochondrial pathway. This compound may share this mechanism, warranting further investigation.
Antimicrobial Activity
Research has also focused on the antimicrobial properties of quinoline compounds:
- Case Study 2 : In vitro tests showed that certain quinolines effectively inhibited bacterial growth, particularly against Gram-positive bacteria. The compound's structural features suggest it could possess similar antimicrobial properties.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
